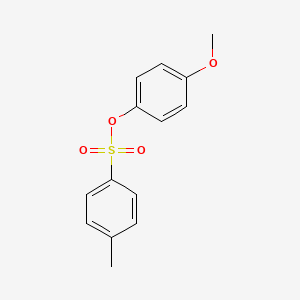

4-Methoxyphenyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality 4-Methoxyphenyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWHXPBFMWCDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239553 | |

| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3899-91-0 | |

| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

safety data sheet (SDS) for 4-Methoxyphenyl 4-methylbenzenesulfonate handling

CAS Number: 3899-91-0 Synonyms: 4-Methoxyphenyl tosylate; p-Methoxyphenyl p-toluenesulfonate Chemical Family: Aryl Sulfonate Ester Primary Hazard Class: Potential Genotoxic Impurity (PGI) / Skin & Eye Irritant

Introduction: The "Structural Alert" Context

In pharmaceutical development, 4-Methoxyphenyl 4-methylbenzenesulfonate is not merely a chemical intermediate; it is a Class 2 or 3 impurity concern under ICH M7 guidelines .

While aryl tosylates are generally less reactive and less potent alkylating agents than their alkyl counterparts (e.g., methyl tosylate), they remain "alerting structures" due to the sulfonate ester motif. This guide prioritizes the precautionary principle , treating the compound as a potential mutagen until specific Ames testing proves otherwise. The protocols below are designed to ensure data integrity for regulatory submissions (IND/NDA) while maximizing operator safety.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first step in exposure control.

| Property | Data | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust Explosion Risk: High. Requires anti-static weighing tools. |

| Melting Point | ~70–75°C (Estimate based on analogs) | Store below 30°C to prevent caking or partial melt. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Use organic solvents for cleaning; water alone is ineffective. |

| Reactivity | Moisture Sensitive | Hydrolysis Risk: Decomposes to p-Toluenesulfonic acid (strong acid) + 4-Methoxyphenol. |

| Molecular Weight | 278.32 g/mol | N/A |

Hazard Identification & Toxicology

Distinguishing intrinsic hazard from exposure risk.

GHS Classification (Self-Classified based on Structure-Activity Relationship)

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).

-

Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).

-

Germ Cell Mutagenicity (Category 2 - Suspected): Due to the sulfonate ester moiety, this must be handled as a suspected mutagen unless empirical data clears it.

The Hydrolysis Hazard

Upon contact with mucous membranes or ambient moisture, the compound hydrolyzes. This releases p-Toluenesulfonic acid (pTsOH) , a corrosive strong acid, and 4-Methoxyphenol (MEHQ) , a known sensitizer and depigmenting agent.

Figure 1: Hydrolysis & Degradation Pathway This diagram illustrates the breakdown mechanism that drives the secondary toxicity profile.

Caption: Mechanism of hydrolysis releasing corrosive and sensitizing byproducts upon contact with moisture.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation over PPE.

Containment Strategy

For potential genotoxic impurities (PGIs), a standard fume hood is often insufficient if the OEL (Occupational Exposure Limit) is unknown.

-

Primary Control: Powder Containment Hood (HEPA filtered) or Glove Box .

-

Airflow Check: Verify face velocity is >0.5 m/s before opening the container.

-

Static Control: Use an ionizing bar during weighing to prevent powder scattering (electrostatic repulsion is common with dry organic sulfonates).

PPE Matrix

| Zone | Respiratory | Dermal | Ocular |

| Inside Hood | N95/P2 (Minimum) | Double Nitrile Gloves (0.11mm min) | Safety Goggles (Side shields insufficient) |

| Spill Cleanup | P100/P3 Full Face Respirator | Tyvek® Coveralls + Chem-Resistant Gloves | Full Face Shield |

Handling & Experimental Protocols

Self-validating workflows to prevent cross-contamination.

Weighing & Transfer Protocol

-

Preparation: Place a disposable balance draft shield inside the fume hood. Line the work surface with absorbent, plastic-backed benchkote.

-

Anti-Static Measure: Pass an anti-static gun over the vial before opening.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other compounds with a PGI.

-

Decontamination: Immediately wipe the balance and exterior of the vial with a tissue soaked in 10% Triethylamine in Methanol .

-

Why? The base (Triethylamine) neutralizes any hydrolyzed acid and accelerates the solvolysis of the ester into less hazardous soluble components for cleaning.

-

Reaction Setup (Synthesis Context)

-

Solvent Choice: Avoid protic solvents (Water, MeOH, EtOH) if the ester is the desired reagent, as they will degrade it. Use dry DCM, THF, or Toluene.

-

Quenching: If used as a reagent, quench excess tosylate with an amine (e.g., Morpholine) or a hydroxide solution to destroy the alkylating potential before workup.

Emergency Response & Waste Management

Spill Response Workflow

Do not sweep dry powder. This generates aerosols.

Figure 2: Spill Response Decision Tree Follow this logic to minimize exposure during cleanup.

Caption: Decision matrix for safely containing and cleaning spills of potential genotoxins.

Waste Disposal

-

Classification: Hazardous Organic Waste (PGI/Cytotoxic protocols apply).

-

Segregation: Do not mix with general organic waste. Segregate into "Suspected Mutagen" stream.

-

Destruction: High-temperature incineration (>1000°C) is required to break the sulfonate-carbon bond effectively.

Storage & Stability

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Desiccation: Store in a desiccator. Moisture ingress leads to autocatalytic hydrolysis (the acid formed catalyzes further degradation).

References

-

ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

-

PubChem Compound Summary. 4-Methoxyphenyl 4-methylbenzenesulfonate (CID 11460118). National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Tosylates and Mesylates: Preparation and Reactivity. Available at: [Link][1]

Sources

An In-depth Technical Guide to p-Anisyl Tosylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of p-Anisyl tosylate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, experimental methodologies, and strategic applications of this important molecule.

Core Molecular Attributes of p-Anisyl Tosylate

p-Anisyl tosylate, systematically named 4-methoxyphenyl p-toluenesulfonate, is the ester formed from p-methoxyphenol (p-anisole) and p-toluenesulfonic acid. The presence of the electron-donating methoxy group on the phenyl ring and the excellent leaving group capability of the tosylate moiety bestow upon it unique reactivity, making it a valuable intermediate in a multitude of chemical transformations.

Chemical Formula and Molecular Weight

The fundamental properties of p-Anisyl tosylate are summarized in the table below, providing a quick reference for quantitative analysis and experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄O₄S | |

| Molecular Weight | 278.32 g/mol | |

| IUPAC Name | 4-methoxyphenyl 4-methylbenzenesulfonate |

Synthesis of p-Anisyl Tosylate: A Step-by-Step Protocol

The synthesis of p-Anisyl tosylate is a classic example of an esterification reaction, specifically the tosylation of a phenol. The causality behind this experimental design lies in activating the hydroxyl group of p-methoxyphenol to transform it into a superb leaving group. The use of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.

Reaction Rationale and Mechanism

The synthesis proceeds via the nucleophilic attack of the hydroxyl oxygen of p-methoxyphenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane to ensure the solubility of reactants and prevent unwanted side reactions.

Caption: Synthesis of p-Anisyl Tosylate.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity.

Materials:

-

p-Methoxyphenol (1.0 eq.)

-

p-Toluenesulfonyl chloride (1.2 eq.)

-

Pyridine (2.0 eq.) or Triethylamine (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.

-

Base Addition: Slowly add pyridine (2.0 eq.) or triethylamine (1.5 eq.) to the stirred solution.

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude p-Anisyl tosylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized p-Anisyl tosylate. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the p-anisyl and the tosyl groups, as well as singlets for the methoxy and methyl protons. The aromatic protons will appear as doublets due to para-substitution.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methoxy carbon, and the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1370 cm⁻¹ and ~1180 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ether linkage.

Applications in Organic Synthesis

The utility of p-Anisyl tosylate in synthetic chemistry is primarily centered around the exceptional leaving group ability of the tosylate anion.

Nucleophilic Substitution Reactions

p-Anisyl tosylate is an excellent substrate for Sₙ2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups. The electron-donating p-methoxy group can influence the reactivity of the aromatic ring, a factor to consider in complex syntheses. The stability of the tosylate anion, a result of charge delocalization through resonance, makes it a far superior leaving group compared to the hydroxide ion of the parent phenol.[1][2]

Caption: Nucleophilic substitution on p-Anisyl Tosylate.

Protecting Group Chemistry

While less common for phenols compared to alcohols and amines, the tosyl group can serve as a protecting group for the hydroxyl functionality under specific reaction conditions where its stability to a wide range of reagents is advantageous.[3]

Intermediate in Pharmaceutical Synthesis

The ability to facilitate the formation of new carbon-heteroatom and carbon-carbon bonds makes tosylates, including p-Anisyl tosylate, valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[][5] They serve as key building blocks in the construction of complex molecular architectures found in many drug molecules.[5]

Safety and Handling

As with all laboratory chemicals, p-Anisyl tosylate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on the safety data for related compounds such as phenyl tosylate and anisyl alcohol, p-Anisyl tosylate should be considered an irritant to the eyes, skin, and respiratory system.[1][6]

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

p-Anisyl tosylate is a synthetically valuable reagent that serves as a cornerstone in many organic transformations. Its straightforward synthesis, coupled with the exceptional leaving group ability of the tosylate moiety, provides chemists with a powerful tool for molecular construction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. 4-Methoxyphenyl-p-toluene-sulfonate. National Center for Biotechnology Information. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

CPAChem. Safety data sheet. [Link]

-

RSC Publishing. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

Sources

Methodological & Application

synthesis procedure for 4-Methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol

<Application Note & Protocol >

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed and robust protocol for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. The procedure outlines the esterification of 4-methoxyphenol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This application note delves into the underlying reaction mechanism, provides a comprehensive step-by-step protocol, and addresses critical safety and handling considerations. The information presented is intended to enable researchers to reliably and safely perform this synthesis with a high degree of success.

Introduction

4-Methoxyphenyl 4-methylbenzenesulfonate is a valuable sulfonate ester that serves as a versatile intermediate in organic chemistry. Its utility stems from the excellent leaving group ability of the tosylate moiety, facilitating a wide range of nucleophilic substitution and cross-coupling reactions. The synthesis of this compound is a foundational procedure for chemists engaged in the development of novel pharmaceuticals and functional materials. The protocol described herein employs readily available starting materials and follows a well-established synthetic route, making it accessible to a broad range of laboratory settings.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol and tosyl chloride is a classic example of a Schotten-Baumann reaction, specifically, the formation of a sulfonate ester. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of tosyl chloride.

Mechanism:

-

Deprotonation: In the presence of a base, such as pyridine or triethylamine, the acidic proton of the hydroxyl group of 4-methoxyphenol is abstracted to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting 4-methoxyphenoxide ion acts as a nucleophile and attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.[1]

-

Leaving Group Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base used in the first step also serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[2]

The choice of a non-nucleophilic base like pyridine is crucial. It not only facilitates the deprotonation of the phenol but also scavenges the HCl byproduct, driving the reaction to completion.[3] The use of dry conditions is also important to prevent the hydrolysis of tosyl chloride.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | ≥98% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | 190.65 | 2.10 g (11 mmol) | ≥98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 10 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | HCl | 36.46 | ~20 mL | 2 M aqueous solution | Fisher Scientific |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | ~30 mL | Saturated aqueous | In-house preparation |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~30 mL | Saturated aqueous | In-house preparation |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~5 g | Anhydrous | Fisher Scientific |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper

Reaction Workflow

Caption: Reaction workflow for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol).

-

Add anhydrous pyridine (10 mL) to the flask and stir until the 4-methoxyphenol is completely dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of Tosyl Chloride:

-

Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) to the cooled reaction mixture in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

A precipitate of pyridinium hydrochloride may form during the addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.

-

Stir the mixture vigorously for 10-15 minutes. A solid precipitate of the crude product should form.

-

If the product separates as an oil, proceed with liquid-liquid extraction. Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash successively with 2 M hydrochloric acid (2 x 20 mL) to remove excess pyridine, saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).[4]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Safety and Handling Precautions

It is imperative that this procedure is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

p-Toluenesulfonyl chloride (Tosyl chloride): Corrosive and a lachrymator. It is moisture-sensitive and can cause severe skin burns and eye damage.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a suspected carcinogen and can cause damage to the central nervous system, liver, and kidneys.[6] Handle with extreme care in a fume hood.

-

Dichloromethane (DCM): A volatile and suspected carcinogenic solvent. Avoid inhalation of vapors.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Pyridine and chlorinated solvents should be collected in designated waste containers.

Characterization

The identity and purity of the synthesized 4-methoxyphenyl 4-methylbenzenesulfonate can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonate ester group (S=O stretching) should be present.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate. By understanding the underlying chemistry and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this important synthetic intermediate for their downstream applications.

References

- Vertex AI Search. (2023, August 8). What is TsCl in Organic Chemistry? A Comprehensive Guide.

- Washington State University.

- ChemicalBook. 4-Methoxyphenol synthesis.

- SAFETY DATA SHEET. (2013, December 23). Tosyl chloride.

- ChemicalBook. (2026, January 17).

- Sigma-Aldrich. (2013, March 19).

- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- designer-drug.com. Synthesis of 4-Methoxyphenol.

- The Royal Society of Chemistry. (n.d.).

- PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol.

- ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone.

- PubChem.

- PMC. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

- Sciencemadness Discussion Board. (2022, November 10). Interesting route to 4-methoxyphenol.

- Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl.

- Sigma-Aldrich. n-(4-methoxyphenyl)-4-methylbenzenesulfonamide.

- Chemistry LibreTexts. (2023, January 22).

- Master Organic Chemistry. (2015, March 10).

- Organic Chemistry Portal.

- PMC. (2017, October 2).

- PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide.

- CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Benchchem. A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. westliberty.edu [westliberty.edu]

- 10. 4-Methoxyphenyl 4-methylbenzenesulfonate | C14H14O4S | CID 11460118 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate

Introduction: The Strategic Importance of Aryl Tosylates in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the conversion of phenols to their corresponding tosylates represents a pivotal strategic maneuver. This transformation converts the poorly leaving hydroxyl group into a tosylate, an excellent leaving group, thereby activating the aromatic ring for a diverse array of nucleophilic substitution and cross-coupling reactions.[1][2] The resulting aryl tosylates are stable, often crystalline solids, that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Their utility as alternatives to aryl halides in cross-coupling reactions is particularly noteworthy, offering a pathway that can reduce halide waste and contribute to more environmentally sustainable chemical processes.[3] This guide provides a comprehensive overview of the reagents, mechanism, and a detailed protocol for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate, a representative aryl tosylate.

Reaction Mechanism: The Tosylation of Phenols

The tosylation of a phenol, such as 4-methoxyphenol, proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][5] The presence of a base is crucial for this reaction to proceed efficiently.[1][2]

The key steps of the mechanism are as follows:

-

Deprotonation of the Phenol: In the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like NaOH or K2CO3), the weakly acidic phenolic proton is removed to generate a more nucleophilic phenoxide ion.[3][5] The choice of base can be critical and is often dependent on the acidity of the phenol.[3]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electron-deficient sulfur atom of tosyl chloride.[1]

-

Chloride Ion Departure: This attack leads to the formation of a new oxygen-sulfur bond and the departure of the chloride ion as a leaving group.[1]

-

Byproduct Formation: The displaced chloride ion reacts with the protonated base to form a salt (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), which often precipitates from the reaction mixture or is removed during aqueous workup.[1][2]

The overall reaction results in the formation of the aryl tosylate with retention of the stereochemistry at the aromatic ring.[2]

Reagents and Their Roles

A successful tosylation reaction hinges on the appropriate selection and handling of reagents. The following table summarizes the key components for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Considerations |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Starting material (substrate) | Should be dry. |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Tosylating agent | Moisture-sensitive; should be handled in a dry environment.[6] |

| Pyridine | C₅H₅N | 79.10 | Base and Solvent | Acts as a nucleophilic catalyst and an acid scavenger.[2][7] Should be dry. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | An alternative to pyridine for scavenging the HCl byproduct.[6][8] |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | A highly effective nucleophilic catalyst that can significantly accelerate the reaction.[6][9][10] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | A common aprotic solvent for this reaction.[11] |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent | Used in aqueous solution to neutralize excess acid and unreacted TsCl during workup.[12] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Used to remove residual water from the organic phase.[13] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Methoxyphenyl 4-methylbenzenesulfonate.

Caption: A flowchart illustrating the key stages of the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate.

Detailed Protocol for the Synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate

This protocol details a reliable method for the preparation of 4-Methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol and p-toluenesulfonyl chloride.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

4-Methoxyphenol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane (approximately 10 volumes relative to the alcohol).[11] Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine (1.5 eq.) dropwise.[11]

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.[11] Ensure the temperature does not rise significantly during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze any remaining tosyl chloride.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[11]

-

Washing: Combine the organic layers and wash successively with water and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]

-

Purification: The crude product can be purified by recrystallization.[12] A suitable solvent system is typically a mixture of ethanol and hexanes. Dissolve the crude solid in a minimal amount of hot ethanol and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The final product, 4-Methoxyphenyl 4-methylbenzenesulfonate, should be a white solid.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: p-Toluenesulfonyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid.[12] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry atmosphere (e.g., nitrogen or argon) for best results.

-

Alternative Bases: While pyridine is commonly used, triethylamine can be a suitable substitute.[11] In some cases, for less reactive phenols, stronger bases or the addition of a catalytic amount of DMAP may be necessary to drive the reaction to completion.[6][9]

-

Workup: During the aqueous workup with sodium bicarbonate, be cautious of potential CO₂ evolution.[12]

-

Purification: If recrystallization proves difficult or if impurities persist, flash column chromatography on silica gel is an effective alternative for purification.[12][13]

Conclusion

The tosylation of phenols is a robust and widely applicable transformation in organic synthesis. The protocol described herein for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate provides a reliable and scalable method for accessing this valuable intermediate. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can effectively utilize this reaction to advance their synthetic endeavors in drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2024, October 19). In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?[Link]

-

ResearchGate. (2025, August 6). An Efficient Practical Tosylation of Phenols, Amines and Alcohols Employing Mild Reagent [DMAPTs]+Cl-. [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

-

ResearchGate. (2025, August 6). (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts.[Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

Orango. (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link]

-

Shekunti, R. K., Devarakonda, A. P., Kothakapu, S. R., & Ramakrishna, D. S. (2023). Efficient green synthesis of a potential novel nosylation reagent and its DFT study. SN Applied Sciences, 5(4), 113. [Link]

-

Canadian Science Publishing. (2025, August 6). Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacid. [Link]

- Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

ResearchGate. (2025, August 10). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

-

Semantic Scholar. (2016, October 12). An efficient practical tosylation of phenols, amines, and alcohols employing mild reagent [DMAPTs]+Cl−. [Link]

-

Wang, L., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13832-13838. [Link]

-

The Journal of Organic Chemistry. (2025, November 18). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

OrgoSolver. (2025, July 12). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Mol-Instincts. (2025, May 20). 4-methoxyphenyl benzenesulfonate. [Link]

-

YouTube. (2021, August 26). Adding Tosylate Group Mechanism | Organic Chemistry. [Link]

-

Molecules. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]

-

Journal of Materials and Environmental Science. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. [Link]

-

Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. theorango.com [theorango.com]

- 3. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 4. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionweb.io [reactionweb.io]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

purification and recrystallization solvents for 4-Methoxyphenyl tosylate

The following guide is designed as a direct technical response from the Chemical Process Development Support Center . It addresses the purification of 4-Methoxyphenyl 4-methylbenzenesulfonate (4-Methoxyphenyl tosylate).

Case ID: #MPT-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division Subject: Optimal Solvent Systems & Recrystallization Protocols

Executive Summary

4-Methoxyphenyl tosylate is typically synthesized via the esterification of 4-methoxyphenol with p-toluenesulfonyl chloride (TsCl). Crude reaction mixtures often contain residual pyridine (or amine bases), unreacted phenol, or hydrolyzed tosylate salts.[1]

Recommendation: The most robust purification method is recrystallization .[1]

-

Primary Solvent System: Ethanol (95%) or Ethanol/Water (for polar impurities).[1]

-

Alternative System: Ethyl Acetate / n-Heptane (for non-polar impurities).

Solvent Selection Matrix

The choice of solvent depends heavily on the nature of your main impurity.[1] Use the table below to select the starting system.

| Solvent System | Polarity | Best For Removing...[1] | Operational Risk |

| Ethanol (95%) | High | Unreacted TsCl, salts, pyridine salts | Low (Green solvent) |

| Ethanol / Water | High | Hydrophilic byproducts | Moderate (Risk of oiling out) |

| EtOAc / Heptane | Medium | Unreacted 4-methoxyphenol, non-polar tars | Low (Flammable) |

| Methanol | High | Highly polar residues | Moderate (Toxicity) |

Technical Note: Aryl tosylates are generally stable, but avoid prolonged boiling in wet alcohols to prevent transesterification or hydrolysis, although this risk is lower than with alkyl tosylates.[1]

Decision Tree: Workflow Optimization

The following diagram illustrates the logical flow for selecting the correct purification path based on crude product characteristics.

Caption: Logical workflow for solvent selection and processing of crude aryl tosylates.

Detailed Experimental Protocol

Target Compound: 4-Methoxyphenyl p-toluenesulfonate Scale: 10 mmol (~2.78 g theoretical yield)

Method A: Ethanol Recrystallization (Recommended)

This method is preferred for removing ionic byproducts (pyridinium salts) often generated during synthesis [1].

-

Preparation: Place the crude solid in an Erlenmeyer flask.

-

Dissolution: Add Ethanol (95%) in small portions (start with ~3-5 mL/g) while heating the flask on a steam bath or hot plate/stirrer set to ~75°C.

-

Saturation: Swirl continuously. Add just enough hot solvent to dissolve the solid completely.[1]

-

Tip: If colored impurities persist, add a spatula tip of activated charcoal, boil for 2 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

-

Why? Rapid cooling traps impurities in the crystal lattice.[1]

-

-

Finishing: Once solids appear, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold ethanol (-10°C).

Method B: Ethyl Acetate / Heptane (Two-Solvent System)

Use this if the compound is too soluble in ethanol or if you need to remove non-polar starting material (e.g., unreacted phenol).

-

Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .[1]

-

Slowly add hot n-Heptane (or Hexane) dropwise until the solution becomes slightly cloudy (turbid).

-

Add one drop of Ethyl Acetate to clear the solution.[1]

-

Allow to cool slowly as described in Method A.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing.

-

Cause: The solution is too concentrated, or the temperature dropped too quickly.[1] This is common with tosylates if the melting point is depressed by impurities.[1]

-

Fix: Reheat the mixture until clear. Add a small amount of extra solvent (10-20% more). Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation [2].[1]

Q: The crystals are colored (yellow/brown) but should be white.

-

Cause: Oxidized phenolic impurities.[1]

-

Fix: Perform a hot filtration with activated charcoal (Norit).[1] Ensure you wash the charcoal pad with hot solvent to recover trapped product.[1]

Q: What is the expected melting point?

-

Data: While specific literature values for the unsubstituted 4-methoxyphenyl ester vary, analogous aryl tosylates typically melt between 60°C and 80°C .[1] Use this range as a guide. If your solid melts <50°C, it likely contains significant solvent or starting material [3].[1]

Q: Can I use water as an anti-solvent with Ethanol?

-

Answer: Yes, but proceed with caution. Add water dropwise to the hot ethanolic solution until turbidity is reached. Note that excess water can precipitate the product as an oil (emulsion) rather than crystals.[1]

References

-

BenchChem. Synthesis and Purification of Benzyl Tosylates and Analogs.[1] (General protocols for tosylate purification via recrystallization).[1][2]

-

Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1] (Mechanistic overview of oiling out and nucleation).

-

PubChem. 4-Methoxyphenyl 4-methylbenzenesulfonate Compound Summary. (Structural data and physical property estimates).[1][3][4]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 4-Methoxyphenyl 4-methylbenzenesulfonate

Welcome to the technical support center for the hydrolysis of 4-methoxyphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reaction and may encounter challenges. As a self-validating system, this document provides not only procedural steps but also the underlying causality to empower you to diagnose and resolve issues effectively.

Section 1: Understanding the Core Reaction Mechanism

A frequent source of error in any experiment is a misunderstanding of the fundamental reaction pathway. Let's begin by clarifying the mechanism for this specific sulfonate ester.

Q1: What is the expected reaction mechanism for the hydrolysis of 4-methoxyphenyl 4-methylbenzenesulfonate in aqueous media?

Answer: The hydrolysis of an aryl arenesulfonate, such as 4-methoxyphenyl 4-methylbenzenesulfonate, proceeds via a nucleophilic attack on the sulfur atom , not on the aromatic carbon. This is a crucial distinction. The reaction can be categorized as a sulfonyl transfer reaction.

In aqueous media, the nucleophile can be either a water molecule (in neutral or acidic conditions) or a hydroxide ion (in alkaline conditions). Given that hydroxide is a significantly stronger nucleophile than water, the reaction is substantially accelerated at higher pH.

The mechanism involves the following key steps under alkaline conditions:

-

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic sulfur atom of the sulfonate ester.

-

Transition State: The reaction proceeds through a high-energy transition state. While debated, evidence for many such systems points towards a concerted mechanism, though a short-lived pentacoordinate intermediate has also been proposed.[1][2][3][4]

-

Bond Cleavage: The sulfur-oxygen bond connecting to the 4-methoxyphenoxy group breaks.

-

Product Formation: This cleavage releases the 4-methoxyphenolate anion and 4-methylbenzenesulfonic acid. The phenolate is subsequently protonated by water to form 4-methoxyphenol, depending on the solution's pH.

It is critical to note that a mechanism involving cleavage of the aryl-oxygen bond to form an aryl cation is extremely unlikely and has been experimentally ruled out for similar systems.[5] Such intermediates are highly unstable.

Caption: Alkaline hydrolysis via nucleophilic attack at the sulfur center.

Section 2: Key Factors Influencing Reaction Success

Controlling the reaction environment is paramount. The following factors have the most significant impact on the hydrolysis rate and outcome.

Q2: How does pH affect the rate of hydrolysis?

Answer: The pH of the aqueous medium is the single most critical factor for controlling the reaction rate. The rate of hydrolysis is highly pH-dependent because the concentration and strength of the nucleophile change with pH.[6]

-

Alkaline Conditions (pH > 8): The dominant nucleophile is the hydroxide ion (OH⁻). As OH⁻ is a much stronger nucleophile than water, the reaction rate increases dramatically with increasing pH. For kinetic studies, maintaining a constant, high pH with a buffer system (e.g., borate) or a stoichiometric amount of base is essential.

-

Neutral/Acidic Conditions (pH < 8): Water acts as the primary nucleophile. The reaction is significantly slower compared to alkaline conditions. In strongly acidic solutions, the mechanism can become more complex (A-2 mechanism), but for most practical purposes, the reaction is impractically slow at neutral or low pH.[7][8]

Table 1: Illustrative Impact of pH on Relative Hydrolysis Rate

| pH | Dominant Nucleophile | Relative Rate Constant (k_rel) | Causality |

|---|---|---|---|

| 7.0 | H₂O | 1 | Baseline rate due to neutral water hydrolysis. Very slow. |

| 9.0 | OH⁻ / H₂O | ~100 | Hydroxide concentration becomes significant, accelerating the rate. |

| 11.0 | OH⁻ | ~10,000 | The reaction is now dominated by the much more effective hydroxide nucleophile. |

| 13.0 | OH⁻ | ~1,000,000 | Rate is extremely fast due to high concentration of OH⁻. |

Note: These are illustrative values to demonstrate the order-of-magnitude effect.

Q3: What is the role of temperature in this reaction?

Answer: As with most chemical reactions, the rate of hydrolysis follows the Arrhenius relationship, where an increase in temperature leads to an exponential increase in the reaction rate constant. For every 10 °C increase, a general rule of thumb is that the reaction rate will approximately double.

When setting up your experiment, consider the trade-off between reaction speed and experimental convenience. If the reaction at room temperature (25 °C) is too slow, increasing the temperature to 40-60 °C is a common and effective strategy. Be sure to use a temperature-controlled water bath or heating block for consistent and reproducible results.

Q4: My starting material is not fully soluble in water. What should I do?

Answer: Aryl sulfonate esters often have limited solubility in purely aqueous media. Attempting to run the reaction as a suspension will lead to unreliable and slow kinetics. The recommended solution is to use a water-miscible organic co-solvent.

-

Recommended Co-solvents: Acetonitrile, Dioxane, and Tetrahydrofuran (THF) are common choices.

-

Methodology: Start by dissolving the substrate in a minimal volume of the co-solvent, and then add this solution to the aqueous buffer to initiate the reaction. Aim for the lowest possible percentage of co-solvent that achieves full dissolution (typically 5-20% v/v).

-

Caution: Be aware that the co-solvent can influence the reaction rate. The change in solvent polarity can affect the stability of the transition state, so it is crucial to keep the co-solvent percentage consistent across all experiments in a study.[9]

Section 3: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Q5: My reaction is very slow or appears to have stalled. What are the likely causes and how can I fix it?

Answer: This is a common issue, typically related to one of the key factors discussed above. Use the following table to diagnose the problem.

Table 2: Troubleshooting Guide for Slow or Stalled Reactions

| Possible Cause | Diagnostic Check | Corrective Action |

|---|---|---|

| Incorrect pH | Use a calibrated pH meter to check the reaction mixture's pH. Litmus paper is not sufficient for this purpose. | For alkaline hydrolysis, the pH should ideally be >10. If it has drifted down, add a small amount of concentrated NaOH solution. For future experiments, use a suitable buffer (e.g., phosphate or borate) to maintain a stable pH. |

| Low Temperature | Verify the temperature of your reaction vessel with an external thermometer. Do not rely solely on the setpoint of the heating block or water bath. | Increase the temperature in controlled 10 °C increments. Monitor the reaction progress after each increase to find the optimal temperature for your desired timescale. |

| Poor Solubility | Visually inspect the solution. Is it clear, or is there a visible suspension or cloudiness? | If insoluble, prepare the reaction again using a minimal amount of a water-miscible co-solvent like acetonitrile as described in Q4. Ensure vigorous stirring. |

| Reagent Degradation | How old is the 4-methoxyphenyl 4-methylbenzenesulfonate starting material? Has it been stored properly? | If in doubt, verify the purity of the starting material using HPLC, NMR, or melting point analysis. Use fresh, high-purity reagent if necessary. |

Q6: I'm seeing unexpected peaks in my HPLC analysis. What could they be?

Answer: Extraneous peaks can confound your results. The source is usually one of three possibilities:

-

Impure Starting Material: This is the most common cause. Before starting any kinetic analysis, you must confirm the purity of your 4-methoxyphenyl 4-methylbenzenesulfonate. Run a baseline HPLC of your starting material dissolved in the mobile phase. Any significant peaks other than the main component must be identified.

-

Reaction with Buffer: Certain buffers, especially those containing nucleophilic species (e.g., Tris or other amine-based buffers), could potentially react with the sulfonate ester, though this is less likely than hydrolysis. To validate your system, use simple, non-nucleophilic buffers like phosphate or borate, or simply use NaOH solution.

-

Product Degradation: The products, 4-methoxyphenol and p-toluenesulfonic acid, are generally stable under typical hydrolysis conditions. However, if you are using extreme conditions (e.g., very high temperatures > 80-90 °C combined with high pH), you may risk side reactions like air oxidation of the phenol. If you suspect this, run the reaction under an inert atmosphere (N₂ or Ar) and compare the results.

Section 4: Recommended Experimental Protocols

To ensure robust and reproducible data, a well-designed experimental workflow is essential.

Protocol 1: Kinetic Analysis of Alkaline Hydrolysis via HPLC

This protocol provides a framework for a self-validating kinetic experiment.

Caption: Workflow for a robust kinetic analysis of hydrolysis.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 50 mM borate buffer and adjust the pH to your target value (e.g., 10.0) with NaOH.

-

Prepare a concentrated stock solution of the sulfonate ester (e.g., 100 mM) in acetonitrile.

-

Prepare standard solutions of the starting material and the expected product (4-methoxyphenol) and inject them into the HPLC to determine their retention times and generate a calibration curve.

-

-

Reaction:

-

Place a known volume of the buffer into a jacketed reaction vessel or a flask in a water bath equilibrated to the desired temperature (e.g., 40.0 ± 0.1 °C).

-

To initiate the reaction (t=0), inject a small volume of the substrate stock solution into the stirring buffer to achieve the desired final concentration (e.g., 1 mM).

-

At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

-

Quenching and Analysis:

-

Immediately quench the reaction in the aliquot by dispensing it into an HPLC vial containing a quenching agent (e.g., 100 µL of 1 M HCl) to stop the hydrolysis by neutralization.

-

Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA) and UV detection (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the substrate and product.

-

For a pseudo-first-order reaction (with [OH⁻] in large excess and constant), a plot of the natural logarithm of the substrate concentration (ln[S]) versus time should yield a straight line. The negative of the slope is the observed rate constant, k_obs.

-

Section 5: Frequently Asked Questions (FAQs)

Q7: Can I monitor this reaction using UV-Vis spectroscopy?

Answer: Yes, this is an excellent alternative to HPLC, particularly for rapid screening. The 4-methoxyphenolate product, which is the dominant form of the product at high pH, has a strong UV absorbance at a different wavelength than the starting sulfonate ester.[10] By monitoring the increase in absorbance at the λ_max of the phenolate, you can track the reaction's progress. You must first determine the λ_max for both the reactant and product in your reaction medium to select an optimal monitoring wavelength.

Q8: What is the expected stereochemical outcome of this reaction?

Answer: The reaction does not involve any chiral centers. The nucleophilic attack occurs at the achiral sulfur atom, and the aromatic rings are planar. Therefore, stereochemistry is not a consideration in this specific hydrolysis reaction.

Q9: How does the methoxy substituent on the phenoxy group influence the reaction?

Answer: The electron-donating methoxy group (-OCH₃) on the phenol leaving group makes the corresponding 4-methoxyphenol a weaker acid (higher pKa) compared to unsubstituted phenol. This makes the 4-methoxyphenoxide a slightly poorer leaving group. However, the overall principles of the hydrolysis remain the same, and the tosylate group's properties ensure the reaction proceeds efficiently under the right conditions.

Q10: Is the tosylate group a good leaving group in this context?

Answer: This question reveals a common point of confusion. In S_N1/S_N2 reactions of alkyl tosylates, the tosylate anion is an excellent leaving group because its negative charge is highly stabilized by resonance.[11][12][13][14] In this aryl sulfonate hydrolysis, the reaction occurs at the sulfonyl group itself. The "leaving group" is the 4-methoxyphenoxide anion. The reason the reaction is favorable is that the other product, p-toluenesulfonic acid, is a very strong acid, meaning its conjugate base (the tosylate anion) is very stable.

References

-

Bunnett, J. F., & Bassett, J. Y., Jr. (1959). The Solvolysis of Aryl Triflates. Journal of the American Chemical Society, 81(9), 2104-2109. Available from: [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available from: [Link]

-

Beilstein-Institut. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Soderberg, T. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available from: [Link]

-

LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Available from: [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. Available from: [Link]

-

AK Lectures. Tosylate Leaving Group. Available from: [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

-

Engberts, J. B. F. N., & Blandamer, M. J. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597-602. Available from: [Link]

-

Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12548-12557. Available from: [Link]

-

Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. Available from: [Link]

-

Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available from: [Link]

-

Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. ResearchGate. Available from: [Link]

-

Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. Available from: [Link]

-

Jaksen, et al. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. ResearchGate. Available from: [Link]

-

Wang, M., et al. (2019). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available from: [Link]

-

Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Dergipark. Available from: [Link]

-

Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions. DSpace Repository. Available from: [Link]

-

Shah, P. K. J., & Stuper, W. P. (1980). Kinetics of Hydrolysis of Methenamine. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. El-Cezeri » Submission » Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions [dergipark.org.tr]

- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 9. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. aklectures.com [aklectures.com]

optimizing catalyst loading for coupling 4-Methoxyphenyl 4-methylbenzenesulfonate

The following technical guide is structured to address the specific challenges of coupling 4-Methoxyphenyl 4-methylbenzenesulfonate (also known as 4-methoxyphenyl tosylate ).

This substrate presents a distinct challenge: it is an electron-rich (deactivated) pseudohalide . Unlike aryl iodides or electron-deficient tosylates, the para-methoxy group increases electron density on the aromatic ring, significantly raising the energy barrier for the oxidative addition step. Standard protocols using triphenylphosphine (

Substrate Analysis & Mechanistic Bottlenecks[1]

Before optimizing, you must understand why this reaction fails at low loadings.

-

Leaving Group Ability: The tosylate group (

) is a poorer leaving group than iodide or bromide. -

Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG). It renders the aryl ring electron-rich, making it resistant to nucleophilic attack by the Pd(0) species during oxidative addition.

-

The Consequence: Oxidative addition is the Rate-Determining Step (RDS). To lower catalyst loading, you must use a ligand that creates an exceptionally electron-rich metal center to overcome this barrier.

Mechanistic Pathway (Visualization)

Caption: The catalytic cycle highlighting Oxidative Addition as the critical bottleneck for electron-rich tosylates.

Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol is engineered for low catalyst loading (0.1 – 0.5 mol%) using the CM-Phos or XPhos ligand systems, which are authoritative standards for deactivated tosylates.

Reagents & Stoichiometry

| Component | Equivalents | Recommended Reagent | Role |

| Substrate | 1.0 | 4-Methoxyphenyl tosylate | Electrophile |

| Coupling Partner | 1.5 | Aryl Boronic Acid / Pinacol Ester | Nucleophile |

| Precatalyst | 0.001 - 0.005 | Pd(OAc)₂ or Pd₂(dba)₃ | Metal Source |

| Ligand | 0.002 - 0.01 | CM-Phos or XPhos | Critical for OA |

| Base | 3.0 | K₃PO₄ (anhydrous) | Activator |

| Solvent | [0.25 M] | t-Amyl Alcohol or 1,4-Dioxane | Medium |

Step-by-Step Methodology

-

Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1] Note: Oxygen is the primary cause of catalyst death at low loadings.

-

Solids Addition: Charge the vial with 4-methoxyphenyl tosylate (1.0 equiv), boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

-

Catalyst Stock Solution:

-

In a separate glovebox or degassed vial, prepare a stock solution of Pd(OAc)₂ and CM-Phos in the solvent.

-

Ratio: Maintain a 1:2 or 1:4 Pd:Ligand ratio. Excess ligand prevents Pd-black precipitation at low loadings.

-

Tip: Stir the catalyst/ligand mix for 5-10 minutes at room temperature to form the active

species before addition.

-

-

Reaction Initiation: Add the solvent to the solids, followed by the catalyst stock solution via syringe.

-

Thermal Activation: Seal the vial and heat to 100–110 °C .

-

Why High Temp? The C–O bond activation energy is high; 80 °C is often insufficient for this specific substrate.

-

-

Monitoring: Monitor via HPLC/UPLC after 4 hours. Do not open the vial until completion to prevent deactivation.

Troubleshooting & FAQs

Q1: I am observing <20% conversion even after 24 hours. I used PPh3 as the ligand. Why?

Diagnosis: Ligand Insufficiency.

Explanation: Triphenylphosphine (

-

Recommendation: Use CM-Phos (specifically designed for mesylates/tosylates) or XPhos . These ligands push electron density onto the Pd center, dramatically accelerating the rate-limiting oxidative addition step.

Q2: My reaction turns black immediately upon heating, and the yield is low.

Diagnosis: Catalyst Decomposition ("Pd Black" formation). Explanation: The active Pd(0) species is unstable and is aggregating into inactive metal clusters. This typically happens when the reaction is "starved" of ligand or oxygen has leaked in. Solution:

-

Increase Ligand:Metal Ratio: Move from 1:1 to 1:3 or 1:4 . The excess ligand stabilizes the Pd(0) species.

-

Check Degassing: Sparging with nitrogen is often insufficient for low-loading (<0.5 mol%) reactions. Use Freeze-Pump-Thaw cycles (x3) for the solvent.

Q3: I see a significant amount of 4-methoxyphenol in the LC-MS.

Diagnosis: Hydrolysis of the Tosylate. Explanation: Hydroxide ions (from water in the solvent or base) are attacking the sulfur of the sulfonyl group, cleaving the O-S bond instead of the Pd attacking the C-O bond. Solution:

-

Dry the System: Ensure K₃PO₄ is anhydrous. Switch to t-Amyl alcohol (less hygroscopic than dioxane).

-

Base Switch: If hydrolysis persists, switch to a less nucleophilic base like K₂CO₃ or CsF (anhydrous).

Q4: How do I optimize the loading down to ppm levels (e.g., 0.05 mol%)?

Strategy: Optimization requires a systematic reduction while maintaining kinetic competence. Follow this workflow:

Caption: Step-wise optimization workflow for reducing catalyst loading.

Comparative Ligand Performance Data

The following data summarizes expected performance for coupling 4-methoxyphenyl tosylate with phenylboronic acid (Suzuki) based on literature precedents for deactivated tosylates.

| Ligand | Catalyst Loading (Pd) | Yield (24h) | Notes |

| PPh₃ | 5.0 mol% | < 15% | Ineffective. Cannot activate electron-rich C-O bond. |

| DPPF | 3.0 mol% | 40-50% | Moderate. Bite angle improves stability but OA is slow. |

| SPhos | 1.0 mol% | 85% | Good, but sterics may be insufficient for difficult eliminations. |

| XPhos | 0.5 mol% | > 95% | Excellent. Highly active for tosylates. |

| CM-Phos | 0.1 - 0.2 mol% | > 98% | Best in Class. Specifically designed for this substrate class. |

References

-

The First General Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Mesylates and Tosylates Source:Journal of the American Chemical Society Note: Defines the efficacy of CM-Phos for deactivated sulfonates.

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Tosylates and Mesylates Source:Organic Letters (Buchwald Group) Note: Establishes XPhos as a primary ligand for these transformations.

-

Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Tosylates Source:Organic Syntheses Note: Detailed experimental procedures for handling 4-methoxyphenyl tosylate in amination reactions.

-

Nickel-Catalyzed Amination of Aryl Tosylates Source:The Journal of Organic Chemistry Note: Alternative non-precious metal protocols.

Sources

minimizing side reactions during the tosylation of 4-methoxyphenol

Technical Support Center: Selective Tosylation of 4-Methoxyphenol Doc ID: TS-ORG-PMP-001 | Version: 2.4 | Status: Active

Module 1: Critical Mechanism Analysis

Why your reaction succeeds or fails.

The tosylation of 4-methoxyphenol (PMP) is a competition between the desired nucleophilic attack of the phenoxide ion on the sulfonyl sulfur and the parasitic hydrolysis of p-toluenesulfonyl chloride (TsCl).

The Core Conflict:

-

Activation: The base (e.g.,

, Pyridine) must deprotonate PMP ( -

Competition: Water (adventitious or solvent) competes for TsCl. Although water is a poorer nucleophile, it is often present in molar excess if solvents are not dried.

-

Catalysis (The DMAP Effect): 4-Dimethylaminopyridine (DMAP) does not just act as a base; it attacks TsCl to form a highly electrophilic N-tosylpyridinium salt. This intermediate reacts with the phenol ~10,000x faster than TsCl alone, effectively outcompeting hydrolysis.

Visualizing the Pathway:

Caption: The catalytic cycle showing how DMAP shunts TsCl toward the product, suppressing the hydrolysis pathway.

Module 2: Troubleshooting Dashboard

Symptom-based diagnostics for immediate remediation.

| Symptom | Probable Cause | Technical Fix |

| Low Yield (<60%) | Hydrolysis of TsCl. Solvents were "wet" or base was insufficient to deprotonate PMP (pKa 10.2). | Action: Use anhydrous DCM. Increase TsCl to 1.2–1.5 eq. Ensure base is >1.5 eq. Add 5-10 mol% DMAP. |

| Pink/Brown Color | Oxidation. PMP is electron-rich and prone to oxidation into benzoquinones by air/light. | Action: Degas solvents with |

| Inseparable Spot (TLC) | Excess TsCl. TsCl co-elutes with the product in non-polar solvents (Hex/EtOAc). | Action: The "Amine Scavenger" Trick. Add N,N-dimethylethylenediamine (0.5 eq) 15 mins before workup. It converts TsCl to a water-soluble sulfonamide. |

| Oil instead of Solid | Impurity Entrapment. Residual solvent or TsOH prevents crystallization. | Action: Triturate the oil with cold pentane or heptane. Seed with a crystal if available. |

Module 3: Optimized Protocols

Choose the workflow that matches your constraints.

Protocol A: The "Gold Standard" (High Yield, Robust)

Best for: Small to medium scale, moisture-sensitive substrates.

-

Setup: Flame-dry a round-bottom flask. Add magnetic stir bar and purge with

. -

Charge: Add 4-Methoxyphenol (1.0 eq) and DMAP (0.1 eq). Dissolve in anhydrous DCM (0.2 M concentration).

-

Base: Add Triethylamine (

) (1.5 eq). Cool to-

Why? Cooling suppresses the exothermic hydrolysis of TsCl.

-

-

Addition: Add TsCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Warm to Room Temp (RT). Monitor by TLC (approx. 1-3 hours).

-

The "Smart" Quench (Critical Step):

-

Workup: Wash organic layer with 1M HCl (removes DMAP,

, and the scavenger-sulfonamide). Wash with Brine.[3][4] Dry over -

Result: Concentration usually yields pure solid without chromatography.

Protocol B: The "Green" Phase-Transfer Method

Best for: Large scale, avoiding chlorinated solvents.

-

Setup: Open flask (air tolerant).

-

Charge: Dissolve 4-Methoxyphenol (1.0 eq) in Acetone (or Ethyl Acetate).

-

Base: Add

(2.0 eq) dissolved in minimal Water (approx 1:4 water:acetone ratio). -

Reagent: Add TsCl (1.3 eq).

-

Reaction: Stir vigorously at

.-

Note: Heating is required here because the biphasic system has slower kinetics than homogeneous DCM.

-

-

Workup: Evaporate acetone. Extract aqueous slurry with Ethyl Acetate.[3] Wash with 1M NaOH (removes unreacted phenol) and Brine.

Module 4: Workup Decision Logic

How to purify based on your crude mixture analysis.

Caption: Decision tree for removing specific impurities (TsCl, TsOH, Amines) during workup.

References

-

Yoshida, Y., et al. (1999).[5] "Practical and efficient sulfonylation of alcohols and amines."[5] Synthesis, 1999(09), 1633-1636. Link

- Cited for: Use of catalytic amines and scavengers for high-purity isol

-